molecular formula C14H15N3O3 B2512300 3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one CAS No. 2380041-44-9

3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Cat. No. B2512300
CAS RN: 2380041-44-9
M. Wt: 273.292
InChI Key: VHGZSWWGXFJVEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is not fully understood. However, research has shown that it interacts with various biological targets such as enzymes and receptors, leading to its observed biological activities.
Biochemical and Physiological Effects:
Studies have shown that 3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one exhibits biochemical and physiological effects such as inhibition of cell proliferation, induction of apoptosis, and inhibition of bacterial growth.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one in lab experiments is its high purity and stability. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for research on 3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one. One direction is to further investigate its mechanism of action and identify its biological targets. Another direction is to explore its potential applications in other fields such as energy storage and environmental remediation. Additionally, research can be done to improve its solubility and bioavailability for better use in medicinal chemistry.

Synthesis Methods

The synthesis of 3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one involves the reaction of 2-aminobenzoxazole and 3-pyrrolidinecarboxylic acid in the presence of an oxidizing agent. The resulting compound is purified through crystallization.

Scientific Research Applications

Research has shown that 3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one has potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticancer and antimicrobial activities. In materials science, it has been used as a building block for the synthesis of novel materials with interesting properties. In catalysis, it has been used as a catalyst for various chemical reactions.

properties

IUPAC Name

3-[1-(1,3-benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-14-17(7-8-19-14)10-5-6-16(9-10)13-15-11-3-1-2-4-12(11)20-13/h1-4,10H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGZSWWGXFJVEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2CCOC2=O)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(1,3-Benzoxazol-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

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